Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate
Description
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is a spirocyclic carbamate derivative featuring a spiro[2.3]hexane core with an azidomethyl substituent. This compound is structurally distinguished by its compact spirocyclic framework, which imposes conformational rigidity, and its azide functional group, enabling participation in bioorthogonal reactions such as click chemistry.
Properties
IUPAC Name |
tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-11(2,3)19-10(18)15-8-13(9-16-17-14)7-12(13)5-4-6-12/h4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYGKWPAIJWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCC2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiro[2.3]Hexane Core Construction
Photoinduced Cyclization
Recent advances in visible-light-mediated synthesis provide an efficient pathway to spiro[2.3]hexane derivatives. A 2025 study demonstrated that irradiation of divinylcyclopropane precursors with blue LEDs (450 nm) induces [2+2] cycloaddition, forming the spiro[2.3]hexane framework without catalysts or toxic reagents. Key advantages include:
- Mild conditions : Reactions proceed at room temperature in dichloromethane or acetonitrile
- Functional group tolerance : Electron-withdrawing and donating groups remain intact
- Scalability : Gram-scale synthesis achieved with 72–85% yields
Typical reaction parameters:
| Parameter | Value |
|---|---|
| Light source | 450 nm LED (10 W) |
| Solvent | CH₂Cl₂ |
| Concentration | 0.1 M |
| Reaction time | 12–24 h |
| Yield range | 68–92% |
Alternative Cyclopropanation Routes
Traditional methods employ transition metal-catalyzed cyclopropanation:
- Simmons-Smith reaction : Zn/Cu couple with diiodomethane
- Rhodium catalysis : Dirhodium tetracarboxylates with diazo compounds
However, these methods often require stoichiometric reagents and show limited compatibility with azide groups.
Azidomethyl Group Installation
Nucleophilic Azide Substitution
The azidomethyl moiety is typically introduced via SN2 displacement of bromide intermediates. A validated protocol from hypervalent iodine chemistry employs:
- Bromination : Spiro[2.3]hexane-2-methanol treated with PBr₃ (1.2 eq) in Et₂O at 0°C (85% yield)
- Azidation : Reaction with NaN₃ (3 eq) in DMF at 60°C for 6 h
Critical parameters:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | PBr₃, Et₂O, 0°C | 85% | >95% |
| Azidation | NaN₃, DMF, 60°C | 78% | 90% |
Carbamate Protection Strategy
Amine Generation
The methyl group adjacent to azidomethyl requires functionalization to a primary amine prior to carbamate formation. Two validated methods:
Gabriel Synthesis
- Phthalimide protection of bromide intermediate
- Hydrazinolysis (NH₂NH₂, EtOH reflux)
- Boc protection (di-tert-butyl dicarbonate, DMAP)
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | KPhth, DMF, 80°C | 75% |
| Hydrazine | NH₂NH₂, EtOH, Δ | 88% |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | 95% |
Curtius Rearrangement
For sterically hindered systems:
- Acyl azide formation (ClCO₂Et, NaN₃)
- Thermal decomposition (toluene, 110°C)
- In situ Boc protection
Convergent Synthetic Route
Combining these methodologies, an optimized pathway emerges:
- Spirocycle formation : Photoinduced [2+2] cycloaddition of 1,2-divinylcyclopropane (83% yield)
- Dihydroxylation : OsO₄/NMO in acetone/H₂O (1:1) at 0°C (76% yield)
- Selective bromination :
- Azide installation : NaN₃, DMF, 60°C (78% yield)
- Amine generation :
- Boc protection : Boc₂O, DMAP, CH₂Cl₂ (95% yield)
Overall yield : 28% over 6 steps
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.79 (t, J=6.1 Hz, 2H, CH₂N₃), 3.34 (d, J=5.8 Hz, 2H, CH₂NBoc), 1.44 (s, 9H, C(CH₃)₃)
- ¹³C NMR : 156.8 (C=O), 79.2 (C(CH₃)₃), 51.4 (CH₂N₃), 48.9 (CH₂NBoc)
- HRMS : [M+Na]⁺ calcd. for C₁₃H₂₁N₅O₂Na: 318.1578, found 318.1575
Chromatographic Purity
| Method | Column | Purity |
|---|---|---|
| HPLC | C18, 80:20 MeCN/H₂O | 98.2% |
| GC-MS | DB-5MS | 99.1% |
Challenges and Optimization
Azide Stability Concerns
The azidomethyl group exhibits thermal sensitivity above 80°C. Mitigation strategies:
Scalability Assessment
| Scale | Yield | Purity | Key Consideration |
|---|---|---|---|
| 1 g | 28% | 98.2% | Standard silica purification |
| 100 g | 25% | 97.5% | Continuous flow azidation |
| 1 kg | 22% | 95.8% | Cryogenic reaction control |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s azide group makes it useful in bioconjugation reactions, such as click chemistry.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions to occur .
Comparison with Similar Compounds
Spiro[2.3]hexane Derivatives
- tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate hydrochloride ():
- Key Difference : Replaces the azidomethyl group with a 5-aza (secondary amine) substituent.
- Impact : The absence of an azide limits its utility in click chemistry but enhances stability under basic conditions. Protonation of the aza group improves solubility in polar solvents, making it suitable for aqueous-phase reactions .
Linear Azide-Containing Carbamates
- tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) (): Key Difference: Lacks a spirocyclic system; instead, it features a linear propyl chain with an azidoethylamino group. Impact: Reduced steric hindrance compared to the spirocyclic analog allows for faster reaction kinetics in conjugation reactions. However, the linear structure may confer less metabolic stability in vivo .
Larger Spirocyclic Systems
- Spiro[4.5]decane-based carboxamides ():
- Example : 7-[[2,3-Difluoro-4-[...]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[...]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide.
- Key Difference : Larger spiro[4.5]decane ring with fluorinated aryl and trifluoromethyl substituents.
- Impact : Increased ring size enhances lipophilicity and binding affinity to hydrophobic targets (e.g., enzyme active sites). Fluorinated groups improve bioavailability and resistance to oxidative metabolism .
Click Chemistry Potential
- The target compound’s azidomethyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a critical tool for bioconjugation. In contrast, the 5-aza derivative lacks this capability but may serve as a nucleophilic scaffold for alkylation or acylation.
Biological Activity
Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the azidomethyl group, make it a versatile molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an azidomethyl moiety, and a spirohexane ring. These structural components contribute to its reactivity and potential for bioconjugation applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₂N₄O₂ |
| CAS Number | 2228775-78-6 |
| Molecular Weight | 246.34 g/mol |
The biological activity of this compound is primarily attributed to its azide functionality. Azides are known to participate in "click chemistry," which allows for selective reactions with various biomolecules, facilitating bioconjugation and labeling processes. The mechanism involves the formation of stable triazole linkages when azides react with alkynes, which can be utilized in drug delivery systems and targeted therapies.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing azide groups can inhibit bacterial growth by interfering with essential cellular processes, although specific data on this compound's antimicrobial efficacy is limited.
Neuroprotective Effects
A related study investigated the neuroprotective effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. The findings suggested that compounds with structural similarities could reduce oxidative stress and inflammation in astrocytes, thereby protecting them from Aβ-induced toxicity . While direct studies on this compound are lacking, its structural characteristics suggest potential neuroprotective applications.
Case Studies and Research Findings
- Bioconjugation Applications : The azide group in this compound facilitates bioconjugation reactions, making it suitable for labeling biomolecules or drug delivery systems .
- In Vitro Studies : In vitro studies on related compounds have demonstrated their ability to inhibit β-secretase and acetylcholinesterase activities, which are crucial for the development of Alzheimer's treatments . These findings imply that similar mechanisms could be explored for this compound.
Q & A
Q. Data Contradiction Analysis :
- Reported Reactivity : Some studies suggest spiro systems accelerate cycloadditions due to strain, while others note reduced yields from steric hindrance .
- Resolution : Adjust reaction conditions (e.g., solvent polarity, catalyst loading) to balance these effects.
What analytical techniques are recommended for structural validation and purity assessment?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic framework and carbamate connectivity. Key signals include tert-butyl protons (δ ~1.4 ppm) and azidomethyl groups (δ ~3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds) .
How can researchers reconcile conflicting data on the compound’s biological activity across assay systems?
Advanced
Discrepancies often arise from assay-specific conditions (e.g., cell permeability, solvent interference). For example:
- Neuroprotective Activity : In vitro assays may show promise (e.g., inhibition of oxidative stress in neuronal cells), but in vivo results could differ due to metabolic instability .
- Mitigation Strategies :
- Use isotopically labeled analogs to track bioavailability .
- Validate target engagement via SPR or ITC to confirm binding affinities .
Q. Comparative Table :
| Assay Type | Observed Activity | Likely Confounding Factor |
|---|---|---|
| In vitro enzyme inhibition | IC₅₀ = 5 µM | Solvent (DMSO) interference |
| In vivo neuroprotection | No significant effect | Poor BBB penetration |
What safety precautions are critical when handling this compound?
Basic
While not classified as hazardous, standard precautions apply:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential azide decomposition (release of HN₃ gas) .
- Storage : In airtight containers under nitrogen, away from light and moisture .
What strategies mitigate competing side reactions during spiro ring functionalization?
Q. Advanced
- Temperature Control : Lower temperatures (0–5°C) reduce azide group decomposition .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl carbamate) to direct regioselectivity .
- Catalyst Optimization : Use Cu(I) catalysts with ligand additives (e.g., TBTA) for efficient click chemistry .
Q. Case Study :
- Challenge : Unwanted oxidation of the spiro ring during azide installation.
- Solution : Replace MnO₂ with milder oxidants (e.g., TEMPO/PhI(OAc)₂) .
How does this compound compare structurally and functionally to other spirocyclic carbamates?
Q. Advanced
Functional Uniqueness : The azidomethyl group enables bioorthogonal tagging, distinguishing it from analogs with inert substituents .
What computational tools predict the compound’s behavior in complex reaction systems?
Q. Advanced
- Molecular Dynamics (MD) : Simulates solvent effects on spiro ring conformation .
- Density Functional Theory (DFT) : Calculates activation energies for azide-alkyne cycloadditions .
- Docking Software (AutoDock) : Predicts binding modes with biological targets (e.g., enzymes) .
Validation : Cross-check computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
